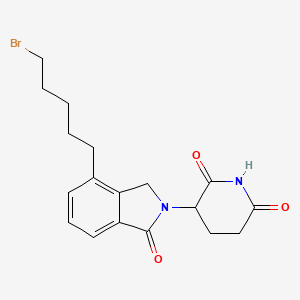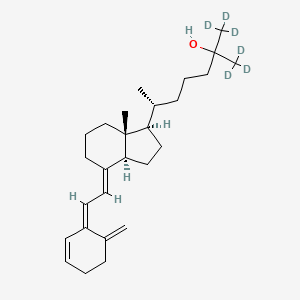
Toceranib-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toceranib-d8 is a deuterium-labeled derivative of Toceranib, an orally active receptor tyrosine kinase inhibitor. Toceranib is known for its potent inhibition of platelet-derived growth factor receptors, vascular endothelial growth factor receptors, and Kit, making it a valuable compound in cancer research and treatment, particularly for canine mast cell tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Toceranib-d8 involves the incorporation of deuterium atoms into the molecular structure of Toceranib. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. It involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms and the maintenance of high purity levels. The production process is designed to meet regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions
Toceranib-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing functional groups within the molecule with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Toceranib-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Applied in cancer research, particularly for treating canine mast cell tumors.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Toceranib-d8 exerts its effects by inhibiting receptor tyrosine kinases, which are involved in cellular signaling pathways that regulate cell growth and angiogenesis. The molecular targets include platelet-derived growth factor receptors, vascular endothelial growth factor receptors, and Kit. By inhibiting these receptors, this compound disrupts tumor cell proliferation and angiogenesis, leading to tumor cell death .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another receptor tyrosine kinase inhibitor with similar targets.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Pazopanib: Targets vascular endothelial growth factor receptors and other kinases .
Uniqueness
Toceranib-d8 is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in drug development and research, providing insights into the metabolic pathways and interactions of receptor tyrosine kinase inhibitors .
Properties
Molecular Formula |
C22H25FN4O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12+/i3D2,4D2,8D2,9D2 |
InChI Key |
SRSGVKWWVXWSJT-UVDCHHRTSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])CCNC(=O)C2=C(NC(=C2C)/C=C/3\C4=C(C=CC(=C4)F)NC3=O)C)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
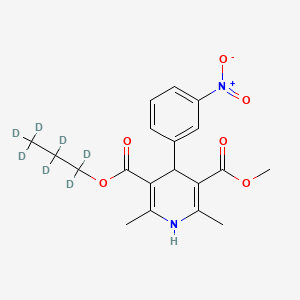
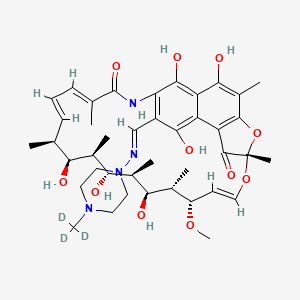
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)

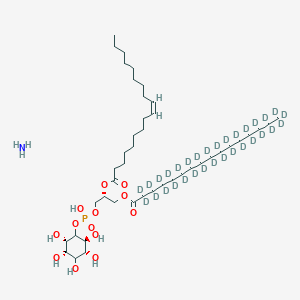
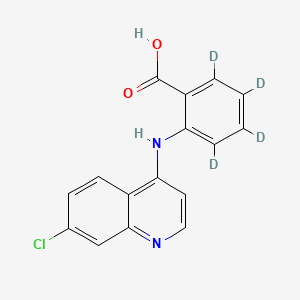
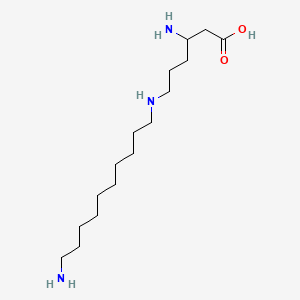
![7-methyl-2-(1,1,2,2,2-pentadeuterioethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12418957.png)
![5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B12418958.png)
